3-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile
Description
Properties
IUPAC Name |
3-[[2-(1,3-benzodioxol-5-yl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c22-11-14-2-1-3-15(8-14)12-24-6-7-25-18(21(24)26)10-17(23-25)16-4-5-19-20(9-16)28-13-27-19/h1-9,17-18,23H,10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNVGHZCAUQMKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN2C1C(=O)N(C=C2)CC3=CC(=CC=C3)C#N)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile represents a novel class of pyrazole derivatives with potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical structure can be represented as follows:
- Molecular Formula : C19H15N3O3
- Molecular Weight : 345.35 g/mol
- SMILES Notation :
C1=CC=C(C=C1)C(=N)C2=C(C(=O)N(C2=O)C(=C(C=C2)OCOC2=CC=CC=C2)N=C)C(=O)N
This compound features a benzodioxole moiety and a pyrazolo[1,5-a]pyrazine core, which are known for their diverse biological activities.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with pyrazole derivatives, including:
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may interact with various receptors, altering signaling pathways that lead to reduced cell proliferation and increased apoptosis in cancer cells.
Case Study 1: Antitumor Activity
A study conducted on several pyrazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The IC50 values ranged from 10 to 30 µM, indicating a strong potential for further development as anticancer agents .
Case Study 2: Anti-inflammatory Properties
In a model of acute inflammation induced by lipopolysaccharides (LPS), the administration of pyrazole derivatives resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may hold promise for treating inflammatory disorders .
Scientific Research Applications
Chemical Formula
The molecular formula of the compound is , with a molecular weight of approximately 373.38 g/mol. The structure includes a benzodioxole moiety and a pyrazolo[1,5-a]pyrazine core, which are known for their biological activities.
Structural Features
The compound features:
- A benzodioxole ring, which is often associated with various pharmacological effects.
- A pyrazolo[1,5-a]pyrazine structure that may contribute to its potential antitumor and anti-inflammatory properties.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The pyrazolo[1,5-a]pyrazine derivatives have been studied for their ability to inhibit tumor growth through various mechanisms:
- Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.
- Antitumor Mechanisms : The compound may interfere with the cell cycle and induce oxidative stress in cancer cells, leading to cell death.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been suggested to exhibit anti-inflammatory effects. This could be beneficial in treating conditions characterized by chronic inflammation. Research highlights include:
- Reduction of Pro-inflammatory Cytokines : Similar compounds have been shown to downregulate cytokines such as TNF-alpha and IL-6.
- Inhibition of Inflammatory Pathways : The compound may inhibit pathways such as NF-kB, which play a crucial role in inflammatory responses.
Synthetic Routes
The synthesis of 3-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile typically involves multi-step reactions including:
- Formation of the Benzodioxole Unit : This can be achieved through cyclization reactions involving appropriate precursors.
- Construction of the Pyrazolo[1,5-a]pyrazine Core : Various methods such as cyclization of hydrazones or diazo compounds may be employed.
- Final Coupling Reactions : The final product is formed through coupling reactions that link the benzodioxole unit with the pyrazolo[1,5-a]pyrazine moiety.
Characterization Techniques
Characterization of the synthesized compound is crucial for confirming its structure and purity. Common techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and dynamics.
- Mass Spectrometry (MS) : Used for determining molecular weight and confirming the composition.
- Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.
Case Study 1: Antitumor Activity Evaluation
A study evaluated various pyrazolo[1,5-a]pyrazine derivatives for their anticancer activity against different cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range against breast cancer cells.
Case Study 2: Anti-inflammatory Properties
Another research focused on the anti-inflammatory potential of benzodioxole derivatives. The findings suggested that these compounds significantly reduced inflammation markers in vitro and in vivo models of acute inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazolo-pyrazine and benzodioxole-containing derivatives, focusing on molecular features, substituent effects, and synthesis strategies.
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Functional Group Diversity: The benzonitrile group in the target compound contrasts with the acetamide in and the carboxylic acid in .
Synthetic Strategies :
- The target compound’s pyrazolo-pyrazine core suggests synthesis via multi-component reactions (e.g., one-pot methods in ), whereas derivatives like and likely involve post-functionalization (e.g., amide coupling or oxadiazole cyclization) .
Physicochemical Properties :
- The piperidinyl group in increases molecular weight (508.58 g/mol) and lipophilicity, which may enhance central nervous system (CNS) penetration. In contrast, the hydroxymethyl group in reduces molecular weight (337.33 g/mol) and improves solubility .
- The fluoro-methylphenyl group in introduces steric bulk and metabolic stability, whereas the benzodioxole in the target compound contributes to planar aromaticity .
For example, the carboxylic acid in may limit blood-brain barrier permeability compared to the benzonitrile in the target compound .
Q & A
Q. How are SAR trends validated for benzonitrile-containing derivatives?
- Methodological Answer : Free-Wilson analysis decomposes activity contributions of substituents (e.g., benzonitrile’s electron-withdrawing effect vs. benzodioxole’s lipophilicity). QSAR models trained on pyrazolo[1,5-a]pyrazine datasets (R² >0.8) predict optimal substituent combinations for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
